Adipic acid, dipiperidide

CAS No.: 22422-60-2

Cat. No.: VC16134862

Molecular Formula: C16H28N2O2

Molecular Weight: 280.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22422-60-2 |

|---|---|

| Molecular Formula | C16H28N2O2 |

| Molecular Weight | 280.41 g/mol |

| IUPAC Name | 1,6-di(piperidin-1-yl)hexane-1,6-dione |

| Standard InChI | InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2 |

| Standard InChI Key | VPCILASWBQVVJY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

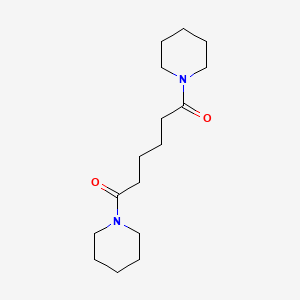

Adipic acid dipiperidide is systematically named as N,N'-dipiperidinylhexanediamide, reflecting its derivation from adipic acid () and piperidine. The compound’s molecular formula, , corresponds to a molecular weight of 280.41 g/mol . Its structure consists of a six-carbon dicarboxylic acid backbone with piperidine rings attached via amide linkages at both termini (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 280.41 g/mol | |

| CAS Registry Number | 22422-60-2 | |

| Synonyms | NSC511395, SCHEMBL10722542 |

Synthesis and Manufacturing Pathways

Conventional Amidation Approaches

The most plausible synthesis route involves reacting adipoyl chloride with excess piperidine under anhydrous conditions:

This exothermic reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–5°C, with triethylamine as an acid scavenger . The yield is optimized by maintaining a 2.2:1 molar ratio of piperidine to adipoyl chloride to account for volatilization losses.

Alternative Methodologies

Recent patents describe enzymatic amidations using lipases in non-aqueous media, which offer greener alternatives with reduced byproduct formation . For instance, Candida antarctica lipase B catalyzes the condensation of adipic acid and piperidine in toluene at 60°C, achieving conversions >85% after 24 hours .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Conventional Amidation | 78–82 | 95–98 | 4–6 |

| Enzymatic Catalysis | 85–88 | 99 | 24 |

Reactivity and Functional Utility

Hydrolytic Stability

The amide bonds in adipic acid dipiperidide exhibit moderate resistance to hydrolysis. Under acidic conditions (pH < 2), cleavage occurs at 80°C over 12 hours, regenerating adipic acid and piperidine . Alkaline hydrolysis (pH > 10) proceeds more rapidly, with complete decomposition within 2 hours at 60°C . This lability necessitates careful storage in anhydrous environments.

Future Directions and Research Opportunities

Exploration of Catalytic Roles

Further studies could evaluate the compound’s efficacy in asymmetric catalysis, leveraging the chirality of piperidine rings. Computational modeling (e.g., DFT studies) may identify transition states for C–N bond-forming reactions.

Biotechnological Applications

Given adipic acid’s biosynthesis via engineered E. coli , metabolic pathways could be adapted to produce dipiperidide derivatives sustainably. Enzyme engineering for amide bond formation represents a promising avenue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume